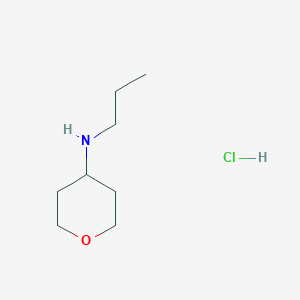

N-propyloxan-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-propyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYCMNYMDBESIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design for N Propyloxan 4 Amine Hydrochloride

Strategic Retrosynthesis of the N-propyloxan-4-amine Hydrochloride Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis. The retrosynthesis of this compound begins by disconnecting the final salt formation step, leading back to the free base, N-propyloxan-4-amine.

The most logical and common disconnection for an amine is at the carbon-nitrogen (C-N) bond. youtube.com This bond can be formed through several methods, with reductive amination being a highly reliable and convergent strategy. youtube.comyoutube.com This disconnection breaks the target molecule into two key synthons: an oxan-4-one (or tetrahydropyran-4-one) electrophile and an n-propylamine nucleophile. Both tetrahydropyran-4-one and n-propylamine are readily available starting materials, making this a highly efficient synthetic plan.

The forward synthesis, therefore, involves the reaction of tetrahydropyran-4-one with n-propylamine under reductive conditions, followed by treatment with hydrochloric acid to form the target hydrochloride salt.

Preparative Routes to Oxane-4-amine Derivatives

Several established methods can be employed to prepare the core structure of N-propyloxan-4-amine and its derivatives.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. youtube.com The process typically involves two stages: the formation of an imine or iminium ion intermediate from the reaction of a ketone with an amine, followed by the reduction of this intermediate to the target amine. youtube.comlibretexts.org

In the synthesis of N-propyloxan-4-amine, tetrahydropyran-4-one is reacted with n-propylamine. chemicalbook.com The reaction is often performed in a "one-pot" procedure where the ketone, amine, and a selective reducing agent are mixed. youtube.com The choice of reducing agent is critical to avoid the unwanted reduction of the starting ketone. Mild hydride reagents that selectively reduce the protonated iminium ion intermediate are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the iminium ion. youtube.com Catalytic hydrogenation can also be employed as a reduction method. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective at slightly acidic pH; toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, less toxic, does not require pH control; often preferred. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" method; may require pressure; can reduce other functional groups. |

An alternative approach to forming the C-N bond is through a nucleophilic substitution (SN2) reaction. libretexts.orgstudymind.co.uk This pathway requires an oxane ring substituted with a good leaving group at the 4-position, such as a halide (e.g., 4-bromo-oxane) or a sulfonate ester (e.g., 4-tosyloxy-oxane). This electrophilic intermediate is then reacted with n-propylamine, which acts as the nucleophile. mdpi.com

A significant challenge in this method is the potential for overalkylation. libretexts.org The product, N-propyloxan-4-amine, is a secondary amine and remains nucleophilic. It can compete with the primary amine (n-propylamine) and react with another molecule of the oxane electrophile to form a tertiary amine byproduct. To minimize this, a large excess of the primary amine is typically used to ensure it is the dominant nucleophile in the reaction mixture. savemyexams.com Another strategy to achieve selective primary amine synthesis is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a protected form of ammonia (B1221849), followed by deprotection to yield the primary amine. libretexts.org

The formation of the tetrahydropyran (B127337) (THP) ring is a fundamental aspect of many natural product and pharmaceutical syntheses. rsc.orgnih.govnih.gov Various strategies have been developed to construct this six-membered oxygen-containing heterocycle. While tetrahydropyran-4-one is a common starting material, understanding its synthesis provides alternative routes to substituted analogs.

Common methods for THP ring construction include:

Intramolecular Williamson Ether Synthesis: This involves the cyclization of a linear substrate containing a hydroxyl group and a leaving group at appropriate positions.

Prins Cyclization: This powerful reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. beilstein-journals.orgntu.edu.sg It is a highly effective method for constructing substituted tetrahydropyrans stereoselectively. beilstein-journals.org

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom (in this case, oxygen) can form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. nih.gov

Intramolecular Hydroalkoxylation: The addition of an alcohol moiety across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals, can efficiently form the THP ring. organic-chemistry.org

These methods allow for the synthesis of complex and specifically substituted tetrahydropyran cores, which can then be further functionalized to the desired amine. nih.govnih.gov

Advanced Synthetic Techniques for Improved Yield and Selectivity

Modern synthetic chemistry continuously seeks to improve reaction efficiency, yield, and selectivity through the development of advanced techniques, particularly in catalysis.

Catalysis plays a vital role in improving the synthesis of both the tetrahydropyran ring and the final amine product. In the context of reductive amination, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) offers a "greener" alternative to hydride reagents, as the only byproduct is water. youtube.com

For the synthesis of the oxane ring itself, various metal-catalyzed reactions have been developed. Platinum- and gold-catalyzed intramolecular hydroalkoxylation of δ-hydroxy olefins provides a direct and atom-economical route to tetrahydropyrans under mild conditions. organic-chemistry.org These catalytic methods often exhibit high functional group tolerance and can provide excellent control over stereoselectivity, which is crucial for the synthesis of complex, biologically active molecules. ntu.edu.sgorganic-chemistry.org

Optimization of Reaction Parameters and Solvent Systems

The synthesis of this compound, commonly achieved through the reductive amination of oxan-4-one with propylamine, is profoundly influenced by reaction parameters and the choice of solvent. The optimization of these factors is crucial for maximizing yield, ensuring high purity, and minimizing reaction times. Key parameters subject to optimization include temperature, pressure, the molar ratio of reactants, and the choice of reducing agent.

The solvent system plays a pivotal role in the reaction's success. It affects the solubility of the starting materials, the stability of the imine intermediate, and the efficacy of the reducing agent. A variety of solvents can be considered, and their selection can lead to significantly different outcomes. For instance, protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the initial formation of the imine, while aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) might be more suitable for the reduction step, depending on the reducing agent used. A study focused on developing a solvent selection guide for reductive amination highlights the importance of evaluating a range of solvents to replace less desirable ones, like chlorinated solvents. rsc.org

The choice of the reducing agent is another critical parameter. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C). Each has its own advantages regarding reactivity, selectivity, and handling requirements.

To systematically determine the optimal conditions, researchers may employ a Design of Experiments (DoE) approach. This methodology allows for the efficient exploration of the effects of multiple variables and their interactions. An example of a hypothetical optimization study is presented in the table below, illustrating how different combinations of parameters can impact the reaction yield.

Illustrative Data on Reaction Parameter Optimization

| Run | Solvent | Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | NaBH₄ | 25 | 78 |

| 2 | Dichloromethane | NaBH(OAc)₃ | 25 | 92 |

| 3 | Tetrahydrofuran | H₂/Pd-C | 50 | 85 |

| 4 | Methanol | NaBH(OAc)₃ | 0 | 88 |

Note: This table contains hypothetical data for illustrative purposes.

Stereoselective Synthesis of this compound and its Enantiomers

Since N-propyloxan-4-amine possesses a chiral center, the development of stereoselective synthetic methods to produce specific enantiomers is of significant chemical interest. Enantiomers of a chiral compound can exhibit different biological activities, making their separation or selective synthesis crucial.

One established strategy for controlling stereochemistry is the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of a specific enantiomer of N-propyloxan-4-amine, a chiral auxiliary could be reacted with a precursor to form a diastereomeric intermediate. Subsequent reactions, such as the introduction of the propylamino group, would proceed with a facial bias imposed by the auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product. Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric syntheses, such as alkylation and aldol (B89426) reactions. nih.govrsc.org

Asymmetric catalysis represents a more modern and efficient approach. youtube.com This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov In the context of synthesizing N-propyloxan-4-amine, a chiral catalyst could be employed in the reductive amination of oxan-4-one. For example, a transition metal (like rhodium or ruthenium) complexed with a chiral ligand (such as BINAP or DIPAMP) can catalyze the hydrogenation of the intermediate enamine or imine, leading to the preferential formation of one enantiomer. youtube.com This approach is highly sought after in industrial processes due to its high efficiency and atom economy.

Illustrative Data for Asymmetric Catalysis

| Catalyst System | Chiral Ligand | Enantiomeric Excess (ee, %) |

|---|---|---|

| [Rh(COD)Cl]₂ | (R)-BINAP | 95 |

| Ru(OAc)₂ | (S)-DIPAMP | 92 |

| Ir(COD)₂BF₄ | (R,R)-Me-DuPhos | 98 |

Note: This table contains hypothetical data for illustrative purposes.

When a racemic mixture of this compound is produced, resolution techniques can be employed to separate the two enantiomers. libretexts.org

A classical and widely used method is the formation of diastereomeric salts. libretexts.orgthieme-connect.de This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Commonly used resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.orgchemeurope.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgrsc.org This difference allows for their separation by techniques like fractional crystallization. thieme-connect.de Once the diastereomeric salts are separated, the individual enantiomers of the amine can be liberated by treatment with a base.

Illustrative Data for Diastereomeric Salt Resolution

| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of Resolved Enantiomer (%) |

|---|---|---|---|

| (R,R)-Tartaric Acid | Ethanol | (R)-Amine-(R,R)-Tartrate | 45 |

| (S)-Mandelic Acid | Isopropanol | (S)-Amine-(S)-Mandelate | 42 |

| (1S)-Camphor-10-sulfonic acid | Acetone/Water | (R)-Amine-(1S)-Camphorsulfonate | 40 |

Note: This table contains hypothetical data for illustrative purposes.

Another powerful method for separating enantiomers is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). libretexts.orgyakhak.org The racemic mixture is passed through a column containing the CSP, which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral amines. yakhak.orgnih.gov The choice of mobile phase and additives, such as acids, can significantly affect the separation efficiency. nih.gov

Chemical Transformations and Derivatization Chemistry of N Propyloxan 4 Amine Hydrochloride

Reactivity at the Amine Nitrogen Center

The secondary amine nitrogen in N-propyloxan-4-amine is a key site for chemical modification. It possesses a lone pair of electrons, making it nucleophilic and basic, thus enabling a variety of chemical transformations.

Once converted to its free base form, the secondary amine of N-propyloxan-4-amine can readily undergo alkylation and acylation reactions.

Alkylation: This process involves the formation of a new carbon-nitrogen bond. wikipedia.org Direct alkylation with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) is a common method. wikipedia.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation. masterorganicchemistry.comyoutube.com The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org To achieve selective mono-alkylation, strategies such as using the amine hydrohalide salt in a competitive deprotonation/protonation environment can be employed. rsc.org

Acylation: This is the process of introducing an acyl group (R-C=O) to the amine, forming an amide. Acylation is generally a more controlled reaction than alkylation and typically does not proceed to over-acylation. nih.gov Common acylating agents include acyl chlorides, acid anhydrides, and esters. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. psu.edu This transformation is widely used to protect the amine group or to build more complex molecular architectures. nih.gov For instance, derivatization with reagents like pentafluorobenzoyl chloride or isobutyl chloroformate can be used to modify the amine's properties for analytical purposes. researchgate.net

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Class | General Reaction Scheme |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | R-NH-R + R'-X → R-N(R')-R + HX |

| Over-alkylation | Excess Alkyl Halide (R'-X) | Quaternary Ammonium Salt | R-N(R')-R + R'-X → [R-N(R')2-R]⁺X⁻ |

| Acylation | Acyl Chloride (R'-COCl) | Amide | R-NH-R + R'-COCl → R-N(COR')-R + HCl |

| Acylation | Acid Anhydride ((R'CO)₂O) | Amide | R-NH-R + (R'CO)₂O → R-N(COR')-R + R'COOH |

R represents the N-propyloxan-4-yl group.

N-propyloxan-4-amine hydrochloride is the salt formed from the acid-base reaction between the basic secondary amine (N-propyloxan-4-amine) and hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid, forming a positively charged ammonium ion, with the chloride ion (Cl⁻) acting as the counter-ion.

This transformation from the free base to the salt form significantly alters the compound's physical properties. Salts are typically crystalline solids with higher melting points and greater water solubility compared to their corresponding free bases. The formation of the hydrochloride salt enhances the compound's stability and simplifies handling and storage, as it is less prone to degradation than the often-oily and more reactive free amine. The pH of the medium is a critical factor; in acidic to neutral conditions, the salt form predominates, while under basic conditions, the equilibrium shifts towards the neutral, free amine form. mdpi.com

Functionalization Strategies for the Tetrahydropyran (B127337) Ring

The tetrahydropyran (oxane) ring is a saturated six-membered heterocycle. Its chair conformation minimizes angle and torsional strain, making it thermodynamically stable and generally unreactive, similar to cyclohexane. chemistrysteps.com

Direct regioselective substitution on the saturated carbon atoms of the oxane core is challenging due to the lack of reactive sites. Unlike aromatic rings, the C-H bonds of the tetrahydropyran ring are strong and not easily functionalized. Hypothetically, free-radical halogenation could introduce a substituent, but this process typically lacks selectivity and would likely result in a mixture of products. A more viable approach to functionalizing the ring would involve a multi-step synthesis starting from a precursor that already contains a reactive handle on the ring, such as a ketone or hydroxyl group, which could then be used to direct substitution patterns.

Ring-Opening: The tetrahydropyran ring's stability makes it resistant to ring-opening reactions. Unlike strained three- or four-membered rings like epoxides or cyclobutanes, which readily undergo ring-opening to relieve ring strain, the oxane ring requires harsh conditions to cleave the C-O ether bond. libretexts.orgyoutube.com Strong Lewis acids or potent reducing agents at high temperatures might facilitate such a transformation, but these reactions are not common and would likely require specific structural features not present in the parent molecule. The presence of the ether oxygen does not typically provide a low-energy pathway for ring-opening in a stable six-membered system. rsc.orgorganic-chemistry.org

Ring-Expansion: Ring-expansion reactions transform a smaller ring into a larger one, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.comyoutube.com For a stable six-membered ring like tetrahydropyran, expansion to a seven-membered ring (oxepane) is not a spontaneous or facile process. wikipedia.orgyoutube.com Such transformations are complex and would necessitate the synthesis of a specifically functionalized precursor. For example, a Tiffeneau–Demjanov type rearrangement could theoretically be envisioned if a hydroxymethyl group were present adjacent to a carbon bearing a leaving group on the ring, but this would require extensive prior modification of the this compound structure. wikipedia.org Other methods, such as those involving acyloxy nitroso compounds or Beckmann rearrangements, are also known for ring expansion but are not directly applicable to the parent structure. nih.gov

This compound as a Synthetic Building Block

The utility of this compound as a synthetic building block stems almost exclusively from the reactivity of its secondary amine. After neutralization to the free base, this amine serves as a versatile nucleophilic handle for constructing more complex molecules.

By undergoing acylation, the molecule can be incorporated into larger structures such as amides, which are fundamental linkages in many biologically active compounds and materials. nih.govthermofisher.com Alkylation reactions, while sometimes complicated by over-reaction, allow for the introduction of diverse alkyl substituents, leading to the synthesis of various tertiary amines. rsc.org These tertiary amines could serve as intermediates for pharmacologically relevant scaffolds or as ligands in coordination chemistry.

The tetrahydropyran ring itself acts as a non-planar, rigid scaffold that holds the propylamino group in a defined spatial orientation. This structural feature can be crucial in fields like medicinal chemistry, where the three-dimensional shape of a molecule is critical for its interaction with biological targets. The compound can be seen as a "scaffold" to which various functional groups or larger molecular fragments can be attached via the reactive amine nitrogen. For example, a related structure, 3-[(dimethylamino)methyl]-N-propyloxan-4-amine, highlights how the core structure can be further elaborated. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| This compound | C₈H₁₈ClNO | C3H7-NH-(C5H9O)·HCl |

| N-propyloxan-4-amine | C₈H₁₇NO | C3H7-NH-(C5H9O) |

| Tetrahydropyran (Oxane) | C₅H₁₀O | Cyclic ether |

| Cyclohexane | C₆H₁₂ | Cyclic alkane |

| Epoxide (Oxirane) | C₂H₄O | Three-membered cyclic ether |

| Oxepane | C₆H₁₂O | Seven-membered cyclic ether |

| 3-[(dimethylamino)methyl]-N-propyloxan-4-amine | C₁₁H₂₄N₂O | (CH3)2NCH2-C5H8(NHC3H7)O |

| Pentafluorobenzoyl chloride | C₇ClF₅O | Aromatic acyl chloride |

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex products from three or more starting materials in a single reaction vessel. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate chemical diversity. The secondary amine functionality of this compound makes it a prime candidate for participation in several key MCRs.

One of the most prominent MCRs for which this compound could serve as a key component is the Mannich reaction . organic-chemistry.orgwikipedia.orgyoutube.comnih.govnih.gov The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (such as formaldehyde) and a primary or secondary amine. organic-chemistry.orgwikipedia.org In this context, N-propyloxan-4-amine would react with an aldehyde to form an electrophilic iminium ion in situ. This iminium ion would then be attacked by an enolizable carbonyl compound, leading to the formation of a β-amino-carbonyl compound, commonly known as a Mannich base. wikipedia.orgnih.gov

The general scheme for a potential Mannich reaction involving N-propyloxan-4-amine is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| N-propyloxan-4-amine | An aldehyde (e.g., formaldehyde, benzaldehyde) | An enolizable ketone or aldehyde (e.g., acetone, acetophenone) | β-amino-carbonyl compound (Mannich base) |

Another significant family of MCRs where this compound could be utilized is isocyanide-based multicomponent reactions, such as the Ugi reaction and the Passerini reaction .

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govtcichemicals.comwikipedia.orgorganic-chemistry.org As a secondary amine, N-propyloxan-4-amine could participate in a variation of the Ugi reaction. The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion. wikipedia.org The final product is a complex amide derivative, incorporating the oxane ring from the parent amine.

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.govnih.govorganic-chemistry.orgmdpi.com While the classical Passerini reaction does not directly involve a separate amine component, variations and subsequent transformations of Passerini adducts could potentially involve this compound for further derivatization.

Utility in the Synthesis of Complex Molecular Architectures

The structural features of this compound make it a useful scaffold for building more elaborate molecules. The oxane ring provides a defined three-dimensional geometry, while the secondary amine serves as a handle for further functionalization.

Derivatization of the secondary amine is a primary route to more complex structures. Standard amine chemistry, such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, can be readily applied. For instance, reaction with a bifunctional reagent could allow for the coupling of the N-propyloxan-4-amine moiety to another molecular fragment, leading to the synthesis of potential drug candidates or functional materials.

The integration of N-propyloxan-4-amine into MCRs, as discussed previously, is a direct pathway to complex architectures. The products of Ugi and Mannich reactions, for example, are often highly functionalized and can serve as intermediates for the synthesis of heterocyclic compounds and peptidomimetics. The Ugi reaction, in particular, is renowned for its ability to generate libraries of diverse compounds for drug discovery. nih.govwikipedia.org

Below is a table summarizing potential synthetic transformations and the resulting molecular scaffolds that could be accessed using N-propyloxan-4-amine as a starting material.

| Reaction Type | Reagents | Resulting Scaffold | Potential Applications |

| Mannich Reaction | Aldehyde, Ketone | β-amino-ketone | Synthesis of pharmacologically active compounds |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-acylamino amide | Combinatorial chemistry, drug discovery |

| Acylation | Acid Chloride/Anhydride | N-acyl-N-propyloxan-4-amine | Synthesis of amides with diverse functionalities |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | N-alkyl-N-propyloxan-4-amine | Introduction of further alkyl diversity |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be assembled.

One-Dimensional NMR (¹H, ¹³C) Spectral Assignment Techniques

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in N-propyloxan-4-amine hydrochloride.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the oxane ring, the N-propyl group, and the amine proton. The chemical shift (δ) of each signal would indicate its electronic environment, while the integration would reveal the number of protons represented by each signal. Spin-spin coupling patterns (multiplicity) would elucidate the connectivity between adjacent protons. For instance, the protons on the carbon adjacent to the nitrogen would likely appear as a triplet, coupled to the neighboring methylene protons of the propyl group.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each chemically distinct carbon atom. The chemical shifts would differentiate between the aliphatic carbons of the oxane ring and the propyl group. For example, the carbons directly bonded to the oxygen and nitrogen atoms would be expected to resonate at a lower field (higher ppm value) compared to the other methylene carbons.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for unambiguously assigning the one-dimensional spectra and revealing more complex structural details. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, confirming the connectivity within the propyl chain and the oxane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This is a powerful tool for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment would show correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for establishing the connectivity across quaternary carbons (if any) and linking different fragments of the molecule, such as confirming the attachment of the propyl group to the nitrogen atom of the oxan-4-amine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial relationships between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data would be instrumental in determining the stereochemistry and preferred conformation of the oxane ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the 2700-2250 cm⁻¹ region would be indicative of the N-H stretch of the secondary ammonium (B1175870) salt. C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups would appear around 2960-2850 cm⁻¹. A prominent C-O-C stretching band for the oxane ring would likely be observed in the 1150-1085 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Molecular Ion: The mass spectrum would show a molecular ion peak (M⁺) or, more likely in electrospray ionization (ESI), a protonated molecular peak ([M+H]⁺) corresponding to the free base form of the compound. This would confirm the molecular formula.

Fragmentation Pattern: The molecule would fragment in a predictable manner upon ionization. A characteristic fragmentation pathway for amines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in specific fragment ions that could be used to confirm the structure of the N-propyl group and the oxane ring. The loss of the propyl group would also be an expected fragmentation pathway.

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination and Polymorphism

XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Single Crystal X-ray Diffraction for Precise Bond Parameters and Packing

If a suitable single crystal of this compound could be grown, single-crystal XRD would provide an unambiguous determination of its solid-state structure. nih.gov

Bond Parameters: This analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphic Studies

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials, including this compound. This non-destructive method provides a unique fingerprint of the crystalline lattice, enabling the identification of the specific crystalline phase and the investigation of polymorphism.

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the compound. The X-rays are diffracted by the crystalline lattice planes, as described by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline structure.

For this compound, PXRD is instrumental in confirming its crystalline identity. Each peak in the diffractogram, defined by its position (2θ angle) and intensity, corresponds to a specific set of lattice planes. This pattern can be compared against a reference database or a theoretically calculated pattern to confirm the compound's structure.

Furthermore, PXRD is a critical tool in the study of polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. Different polymorphs of this compound would exhibit distinct PXRD patterns. Identifying and controlling polymorphism is crucial as different forms can have varying physical properties, such as solubility and stability.

Hypothetical PXRD Peak Data for this compound (Form I)

| 2θ (degrees) | Intensity (%) |

| 10.5 | 85 |

| 12.8 | 60 |

| 15.2 | 95 |

| 18.7 | 100 |

| 20.3 | 70 |

| 21.1 | 55 |

| 23.6 | 80 |

| 25.9 | 45 |

| 28.4 | 50 |

This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Spectrophotometric Methodologies for Analytical Research

Spectrophotometry, particularly UV-Visible spectrophotometry, provides a simple, rapid, and cost-effective method for the quantitative determination of this compound in analytical research. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law (A = εbc), where 'A' is the absorbance, 'ε' is the molar absorptivity, 'b' is the path length of the cuvette, and 'c' is the concentration of the compound.

The application of this method for this compound would first involve identifying the wavelength of maximum absorbance (λmax). This is achieved by scanning a solution of the compound over a range of wavelengths to obtain its absorption spectrum. The λmax is the wavelength at which the compound exhibits the highest absorbance, providing the best sensitivity for quantitative analysis.

Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations. The absorbance values are then plotted against the corresponding concentrations. This plot, which should be linear over a certain concentration range, can then be used to determine the concentration of unknown samples of the compound by measuring their absorbance.

Hypothetical Analytical Parameters for Spectrophotometric Analysis of this compound

| Parameter | Value |

| λmax | 265 nm |

| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

These spectrophotometric methods are valuable for routine analysis in research and quality control, offering a reliable means for the quantification of this compound.

Computational and Theoretical Investigations of N Propyloxan 4 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-propyloxan-4-amine hydrochloride, DFT calculations would typically be employed to determine its most stable three-dimensional structure (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and stability. A smaller gap generally indicates a more reactive molecule.

For instance, in studies of other amine derivatives, DFT has been used to correlate calculated quantum chemical parameters with experimentally observed phenomena, such as corrosion inhibition. nih.gov The geometry of such compounds is typically optimized using a specific functional, like B3LYP, with a suitable basis set. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Indicates overall polarity of the molecule |

Note: The table above is for illustrative purposes only, as no specific data for this compound is available.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map is a 3D representation of the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map indicate different potential values. Typically, red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero potential. researchgate.netyoutube.com

For this compound, the MEP map would likely show a region of high positive potential around the protonated amine group (-NH2+-) due to the positive charge, making it a potential site for interaction with anions. The oxygen atom in the oxane ring would likely be a region of negative potential, indicating its electron-rich nature.

Conformational Analysis and Energy Landscape Exploration of the Oxane Ring

The oxane (tetrahydropyran) ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. The presence and orientation of substituents on the ring significantly influence its conformational preferences.

To explore the possible conformations of the oxane ring and the N-propyl side chain, various computational search algorithms can be employed. These methods aim to identify all low-energy conformers on the potential energy surface of the molecule. acs.org

Commonly used algorithms include systematic searches, where torsional angles are rotated in a stepwise manner, and stochastic methods like Monte Carlo simulations. biorxiv.org More advanced techniques such as low-mode search (LMOD) are particularly efficient for exploring the conformational space of cyclic molecules. wustl.edu These searches help in identifying the global minimum energy conformation as well as other accessible conformers.

The protonation of the amine group in this compound introduces a positive charge, which can have a significant impact on the conformational equilibrium. The electrostatic interactions between the protonated amine and other parts of the molecule, as well as with the chloride counterion, can stabilize certain conformations over others.

Studies on related β-fluoroamines have shown that protonation of the amine group can favor a gauche conformation due to electrostatic attraction between the fluorine atom and the electropositive hydrogens of the ammonium (B1175870) group. researchgate.net Similarly, the presence and nature of the counterion can influence the conformation of the molecule in both solution and the solid state. nih.govnih.gov For this compound, the chloride ion would likely be located in proximity to the protonated amine, and this interaction could influence the orientation of the N-propyl group and the conformation of the oxane ring.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with their environment, such as solvent molecules. dntb.gov.ua

In an MD simulation of this compound in an aqueous solution, the trajectory of each atom would be calculated over a period of time, governed by a force field that describes the interactions between atoms. This would allow for the observation of how the molecule moves and how its conformation changes in response to thermal fluctuations and interactions with water molecules.

MD simulations can provide valuable insights into:

The stability of different conformations of the oxane ring.

The hydration shell around the molecule, particularly around the charged amine group and the polar oxygen atom.

The dynamics of the interaction between the protonated amine and the chloride counterion.

For example, MD simulations have been used to study the interaction of other amine derivatives with surfaces in the presence of water and hydrochloric acid. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (Purely In Silico Mechanistic Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the N-propyloxan-4-amine cation against the three-dimensional structure of a specific biological target, typically a protein or enzyme, to predict its binding mode and affinity.

The primary goal of such an in silico investigation would be to identify potential protein targets and to elucidate the molecular mechanism of interaction. The process would involve preparing the 3D structure of the ligand (N-propyloxan-4-amine) and the receptor, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. A scoring function would then estimate the binding affinity for each pose.

Detailed research findings from such a study would likely be presented in a format similar to the illustrative data table below, which would typically include the protein target, the predicted binding energy, and the key interacting amino acid residues. The binding energy is a measure of the stability of the ligand-receptor complex, with more negative values indicating a stronger interaction.

The interactions themselves would be a key focus, with an analysis of the types of non-covalent bonds formed. For N-propyloxan-4-amine, these would likely include:

Hydrogen Bonds: The protonated amine group is a strong hydrogen bond donor, while the oxygen atom in the oxane ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The n-propyl group and the aliphatic carbon atoms of the oxane ring would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Table 1: Illustrative Molecular Docking Results for N-propyloxan-4-amine This table is for illustrative purposes only, as specific research data for this compound is not publicly available.

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Example Target A | -7.5 | ASP-120, TYR-85, PHE-250 | Hydrogen Bond, Hydrophobic |

| Example Target B | -6.8 | GLU-50, TRP-100, LEU-150 | Hydrogen Bond, Hydrophobic, π-Alkyl |

| Example Target C | -6.2 | SER-200, VAL-75, ILE-90 | Hydrogen Bond, Van der Waals |

In Silico Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. For this compound, these in silico predictions would serve as a valuable reference for experimental characterization and for understanding its electronic structure and vibrational modes.

The theoretical prediction of spectroscopic signatures would involve optimizing the geometry of the N-propyloxan-4-amine cation and then calculating its properties, such as:

Nuclear Magnetic Resonance (NMR) Spectra: Calculations would predict the chemical shifts for both ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, can help confirm the compound's structure.

Infrared (IR) Spectrum: The vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule would be calculated. Key predicted peaks would include N-H stretches from the amine group, C-H stretches from the alkyl and oxane moieties, and the C-O-C stretch of the ether linkage.

UV-Visible Spectrum: While the saturated nature of the compound suggests it would not have strong absorptions in the visible region, computational methods could predict electronic transitions in the UV range.

Furthermore, these computational models can provide detailed insights into the intermolecular interactions that govern the compound's solid-state structure and its behavior in solution. By simulating a small cluster of molecules, it would be possible to model the hydrogen bonding network formed between the N-propyloxan-4-amine cations and the chloride anions, as well as other intermolecular forces.

The detailed research findings would be presented in a structured format, as shown in the illustrative table below, which would list the predicted spectroscopic data.

Table 2: Illustrative Predicted Spectroscopic Data for N-propyloxan-4-amine This table is for illustrative purposes only, as specific research data for this compound is not publicly available.

| Spectroscopic Technique | Predicted Signature | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.0-3.5 ppm (m, 4H), δ 2.8-3.2 ppm (m, 1H), δ 2.5-2.8 ppm (t, 2H), δ 1.5-1.8 ppm (m, 2H), δ 1.2-1.5 ppm (m, 4H), δ 0.9 ppm (t, 3H) | Chemical shifts corresponding to the protons on the oxane ring, n-propyl group, and amine. |

| ¹³C NMR | δ 65-70 ppm (2C), δ 50-55 ppm (1C), δ 45-50 ppm (1C), δ 30-35 ppm (2C), δ 20-25 ppm (1C), δ 10-15 ppm (1C) | Chemical shifts for the carbon atoms of the oxane ring and the n-propyl chain. |

| IR Spectroscopy | ~3200-3400 cm⁻¹ (broad), ~2850-3000 cm⁻¹ (strong), ~1100 cm⁻¹ (strong) | N-H stretch (amine salt), C-H stretch (aliphatic), C-O-C stretch (ether). |

Research on Analogs and Derivatives of the N Propyloxan 4 Amine Hydrochloride Scaffold

Design Principles for Structurally Related Oxane-4-amine Analogs

The design of analogs based on the oxane-4-amine scaffold is guided by established medicinal chemistry principles aimed at enhancing properties like potency, selectivity, and metabolic stability. The oxane ring, a saturated six-membered ether, is a key feature. Unlike aromatic systems, its flexible, three-dimensional structure allows for precise spatial arrangement of substituents.

Key design principles include:

Bioisosteric Replacement : A common strategy involves replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties, potentially improving the compound's profile. For instance, the oxane oxygen could be replaced with sulfur (thiane) or nitrogen (piperidine) to probe the importance of the heteroatom in ligand-receptor interactions.

Conformational Restriction : The inherent flexibility of the oxane ring can be controlled. Introducing bulky substituents or creating fused ring systems can lock the molecule into a specific conformation. This is particularly useful if one conformation is significantly more active than others, as it can lead to increased potency and selectivity. nih.gov

Modulation of Physicochemical Properties : The oxane scaffold is often used to replace more metabolically labile groups or to fine-tune solubility and lipophilicity. For example, incorporating oxetane (B1205548) rings, which are four-membered cyclic ethers, into drug candidates has been shown to improve metabolic stability and aqueous solubility. chemrxiv.org These principles are directly applicable to the six-membered oxane ring.

Scaffold Hopping : In some cases, the entire oxane ring might be replaced by a different heterocyclic system, such as a pyrimidine (B1678525) or piperazine, to explore new chemical space and potentially discover novel biological activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Research (In Vitro/In Silico Focus)

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effect. For the N-propyloxan-4-amine scaffold, SAR studies would systematically modify the molecule and measure the resulting change in activity, often through in vitro assays and computational (in silico) modeling.

The effect of substituents on the oxane ring or the N-propyl group can be profound, influencing everything from binding affinity to functional activity. These effects are generally categorized as electronic or steric.

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent can alter the charge distribution across the molecule, affecting its ability to interact with a biological target. The Hammett equation is a tool used to quantify these effects. wikipedia.org For example, adding an electron-withdrawing group (like a nitro or cyano group) to a phenyl ring attached to the scaffold could stabilize a negative charge in the binding pocket of a target protein, thereby increasing the binding affinity. wikipedia.org Conversely, electron-donating groups could enhance activity where an increase in electron density is favorable for binding.

Steric Effects : The size and shape of a substituent can physically hinder or enhance the fit of a molecule into a binding site. A bulky substituent might prevent the molecule from adopting the necessary conformation for binding, while a well-placed group could make favorable van der Waals contacts, increasing affinity.

The following interactive table illustrates hypothetical SAR data for analogs, showing how different substituents (R¹ and R²) on the N-propyloxan-4-amine scaffold could influence inhibitory potency (IC₅₀) against a target.

| Compound | R¹ (on Oxane Ring) | R² (on Propyl Chain) | Hypothetical IC₅₀ (nM) |

| Parent | H | H | 150 |

| Analog 1 | 4-Fluoro | H | 100 |

| Analog 2 | 4-Methoxy | H | 250 |

| Analog 3 | H | Methyl | 80 |

| Analog 4 | H | Phenyl | 500 |

| Analog 5 | 4-Fluoro | Methyl | 45 |

This table is for illustrative purposes to demonstrate SAR principles.

Biological systems are chiral, and as a result, the stereochemistry of a drug molecule is often critical for its activity. The oxane ring in N-propyloxan-4-amine has stereocenters, meaning it can exist as different stereoisomers (enantiomers or diastereomers).

Often, only one stereoisomer is biologically active, as it has the correct three-dimensional arrangement of atoms to bind effectively to the target. For example, in research on oxetin, a natural product containing a four-membered oxetane ring, it was found that only the natural stereoisomer exhibited activity against B. subtilis, while the other three prepared stereoisomers were inactive. acs.org This highlights the importance of stereochemical control in synthesis and testing. The separation and individual testing of stereoisomers are essential to determine which isomer is responsible for the desired biological effect and to avoid potential off-target effects from inactive or undesirably active isomers.

Synthetic Strategies for Diverse N-propyloxan-4-amine Hydrochloride Derivatives

A variety of synthetic methods can be employed to generate a library of N-propyloxan-4-amine derivatives for research. The strategies generally involve the formation of the core oxane ring, the introduction of the amine functionality, and subsequent N-alkylation.

Common synthetic approaches include:

Reductive Amination : A highly versatile method for forming amines. lumenlearning.com This process would typically start with an oxan-4-one (a ketone). The ketone reacts with ammonia (B1221849) or a primary amine (like propylamine) to form an imine intermediate, which is then reduced in situ to the desired amine. A common reducing agent for this reaction is sodium cyanoborohydride (NaBH₃CN). lumenlearning.com

Alkylation of Amines : Derivatives can be synthesized by reacting a precursor like 4-aminooxane with an appropriate alkyl halide (e.g., 1-bromopropane). lumenlearning.com A challenge with this method is controlling the degree of alkylation, as the primary amine can be converted into secondary, tertiary, and even quaternary ammonium (B1175870) salts. lumenlearning.comchemguide.co.uk Using a large excess of the amine can favor mono-alkylation.

Intramolecular Cyclization : The oxane ring itself can be formed through intramolecular cyclization of a linear precursor. acs.org For instance, a halo-alcohol could be treated with a base to facilitate an intramolecular Williamson ether synthesis, forming the cyclic ether ring. acs.org

Multi-step Synthesis from Precursors : Complex derivatives can be built up over several steps. For example, a synthesis could start from a commercially available diol, which is converted to a cyclic intermediate before the amine group is introduced via nucleophilic substitution or other functional group manipulations. acs.org

The following table summarizes potential synthetic reactions for creating N-propyloxan-4-amine derivatives.

| Reaction Type | Starting Materials | Reagents | Product Type |

| Reductive Amination | Oxan-4-one, Propylamine | NaBH₃CN, Methanol (B129727) | N-propyloxan-4-amine |

| N-Alkylation | Oxan-4-amine, 1-Bromopropane | K₂CO₃, Acetonitrile | N-propyloxan-4-amine |

| Intramolecular Cyclization | 1-Bromo-5,6-dihydroxyhexane derivative | NaH, THF | Oxane ring precursor |

| Acylation followed by Reduction | Oxan-4-amine, Propionyl chloride, then LiAlH₄ | Triethylamine, then LiAlH₄ in THF | N-propyloxan-4-amine |

Mechanistic Biological Interaction Studies in Vitro and in Silico

In Vitro Ligand-Receptor Binding Assays and Mechanistic Elucidation

There is no publicly available data from in vitro ligand-receptor binding assays for N-propyloxan-4-amine hydrochloride. Consequently, its binding affinity, selectivity, and the specific receptors it may interact with are unknown.

Enzyme Interaction and Inhibition Mechanism Studies

No studies detailing the interaction of this compound with any specific enzymes have been published. Therefore, its potential as an enzyme inhibitor and its mechanism of action in such a capacity remain uncharacterized.

Cellular Permeation and Intracellular Localization Mechanisms

The mechanisms by which this compound may permeate cellular membranes and its subsequent intracellular localization have not been investigated in any publicly accessible research.

Development of this compound-based Chemical Probes for Target Identification

There is no evidence in the current scientific literature to suggest that this compound has been developed or utilized as a chemical probe for the identification of biological targets.

Future Research Trajectories and Potential Academic Applications

Advancements in Automated Synthesis and High-Throughput Screening for Oxane-4-amines

The synthesis and screening of novel chemical entities are foundational to discovering new applications. For the oxane-4-amine class, including N-propyloxan-4-amine hydrochloride, future research will likely be propelled by innovations in automated synthesis and high-throughput screening (HTS).

Automated synthesis platforms offer the ability to rapidly generate libraries of chemical compounds. researchgate.netnih.gov These systems can perform a multitude of synthetic reactions in a controlled and reproducible manner, significantly accelerating the research and development process. For instance, the modular synthesis of complex molecules like spirocyclic tetrahydronaphthyridines from primary alkylamines has been successfully automated, demonstrating a pathway that could be adapted for the synthesis of diverse N-substituted oxane-4-amines. nih.gov The use of pre-packed capsules containing reagents for specific reactions, such as the conversion of primary amines to other functional groups, further streamlines this process, enhancing safety and efficiency. nih.govresearchgate.net

High-throughput screening (HTS) is a complementary technology that enables the rapid biological or chemical profiling of large compound libraries. opentrons.com The primary objective of HTS is to quickly identify "hits"—compounds that exhibit a desired effect on a specific target. opentrons.comaxxam.com For oxane-4-amine derivatives, HTS assays could be developed to screen for a variety of properties, such as inhibitory activity against specific enzymes or the potential for phototoxicity. nih.govnih.govbiorxiv.org The development of miniaturized HTS assays allows for the evaluation of a large number of molecules in a cost-effective and time-efficient manner. biorxiv.org

Table 1: Comparison of Manual vs. Automated Synthesis and Screening

| Feature | Manual Synthesis & Screening | Automated Synthesis & High-Throughput Screening |

| Throughput | Low | High |

| Reproducibility | Variable | High |

| Labor Intensity | High | Low |

| Reagent Consumption | High | Low (miniaturized formats) |

| Data Generation | Slow | Rapid |

Exploration of the N-propyloxan-4-amine Scaffold in Material Science Applications

The unique structural features of the N-propyloxan-4-amine scaffold, combining a cyclic ether (oxane) with a secondary amine, suggest potential applications in material science. Amine-functionalized polymers and scaffolds are of significant interest for a variety of applications, particularly in the biomedical field. polysciences.comnanosoftpolymers.com

One promising area is the development of advanced biomaterials. Scaffolds, which are three-dimensional porous structures, are crucial for tissue engineering as they provide mechanical support and a suitable environment for cell growth and tissue regeneration. mdpi.comyoutube.com The incorporation of amine functional groups onto the surface of these scaffolds can enhance cell adhesion and proliferation. The N-propyloxan-4-amine moiety could be incorporated into polymers used to fabricate such scaffolds. Furthermore, oxygen-generating scaffolds are being developed to combat hypoxia in engineered tissues, and amine-functionalized materials could play a role in their design and function. nih.govnih.gov

Amine-functionalized polymers are also utilized in coatings and adhesives due to their reactive nature. polysciences.com The amine group can participate in cross-linking reactions, leading to the formation of robust and durable materials. The oxane ring, with its ether linkage, may impart flexibility and hydrophilicity to the polymer backbone. This combination of properties could be advantageous in developing biocompatible coatings for medical devices or specialized adhesives. researchgate.netgoogle.com

Development of Novel Analytical Methodologies for Complex Matrices

As with any novel compound, the development of robust and sensitive analytical methods is crucial for its detection and quantification, especially in complex biological or environmental matrices. Future research will likely focus on creating new methodologies for the analysis of this compound and related compounds.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of chemical compounds. researchgate.net For amine-containing compounds, various HPLC methods, including reversed-phase and normal-phase chromatography, can be employed. researchgate.net Coupling HPLC with mass spectrometry (MS) provides a highly sensitive and selective analytical platform for identifying and quantifying trace amounts of analytes in complex mixtures. researchgate.net The characterization of complex samples, such as cigarette smoke with its thousands of components, has been successfully tackled by combining multiple chromatographic and ionization techniques with high-resolution mass spectrometry, a strategy that could be applied to the analysis of matrices containing oxane-4-amines. chromatographytoday.com

The challenges of analyzing complex samples often necessitate sophisticated sample preparation techniques to remove interfering substances. chromatographyonline.com Methods such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization are commonly used to isolate and concentrate the analytes of interest before instrumental analysis. chromatographyonline.com The development of tailored extraction and clean-up procedures will be essential for the accurate measurement of this compound in various sample types. nih.gov

Innovative Computational Approaches for Prediction of Chemical Behavior and Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering insights into the properties and behavior of molecules at the atomic level. nih.gov For this compound, computational approaches can be employed to predict a wide range of chemical and physical properties, as well as its potential interactions with biological targets.

Density functional theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com DFT calculations can be used to determine key molecular descriptors such as frontier molecular orbital energies (HOMO and LUMO), which are related to a molecule's reactivity. nih.gov For amines, computational models can predict properties like nitrogen pyramidalization and the steric hindrance around the nitrogen atom, which can influence their chemical behavior. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific protein target. For this compound, molecular docking could be used to explore its potential interactions with various enzymes or receptors. nih.govresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity, providing a predictive tool for designing new molecules with desired properties. nih.govacs.org

Table 2: Key Computational Methods and Their Applications

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | HOMO/LUMO energies, partial charges, molecular geometry |

| Molecular Docking | Prediction of binding modes | Binding affinity, protein-ligand interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Biological activity, toxicity |

| Molecular Dynamics (MD) Simulation | Simulation of molecular motion over time | Conformational changes, complex stability |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-propyloxan-4-amine hydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions, including amination of oxane derivatives followed by salt formation with HCl. For example, reductive amination or nucleophilic substitution may be employed using solvents like ethanol/methanol under controlled pH.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) ensures high purity. Purity is validated via HPLC (>98% by area normalization) and elemental analysis .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Structural Confirmation :

- NMR : H and C NMR verify amine proton environments (δ 2.5–3.5 ppm for NH) and oxane ring integrity.

- IR Spectroscopy : Peaks at ~2500 cm (N-H stretch) and 1600 cm (C-N bend) confirm the hydrochloride salt.

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] .

Q. What biological targets or mechanisms are associated with this compound?

- Mechanistic Insights : As a secondary amine, it may act as a receptor ligand (e.g., GPCRs) or enzyme modulator. Preliminary studies suggest interactions with serotonin or dopamine receptors due to structural similarity to arylpiperazines.

- Experimental Validation : Radioligand binding assays (e.g., H-labeled antagonists) and functional cAMP assays in transfected HEK293 cells are recommended to profile activity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically addressed?

- Root Cause Analysis :

- Batch Variability : Compare purity certificates (e.g., residual solvents via GC-MS).

- Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), buffer pH (7.4 ± 0.1), and incubation times.

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Use Pd/C or Raney Ni for reductive amination (5–10 mol%, H at 50 psi).

- Solvent Optimization : Switch from ethanol to isopropanol to reduce byproduct formation.

- Process Monitoring : In-line FTIR tracks intermediate formation (e.g., imine intermediates at ~1650 cm) .

Q. How is thermal stability assessed to ensure safe storage and handling?

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (typically >150°C for hydrochloride salts).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting point ~200–220°C).

- Storage : Desiccate at 2–8°C in amber vials to prevent hygroscopic degradation .

Q. How does solubility in aqueous vs. organic solvents impact formulation for in vivo studies?

- Solubility Profiling :

- Aqueous : Use phosphate buffer (pH 4.5) with <1 mg/mL solubility; consider cyclodextrin complexes for enhancement.

- Organic : DMSO stock solutions (50 mM) for cell-based assays.

- Formulation : Co-solvents (PEG 400) or nanoemulsions improve bioavailability in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.